(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-10(7-13(15)17-18)16-14(21-8)9-4-5-11(19-2)12(6-9)20-3/h4-6,18H,7H2,1-3H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHOQRPZKWHSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 276.29 g/mol. Its structure features an oxazole ring, a hydroxamic acid moiety, and a dimethoxyphenyl group, which are critical for its biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that hydroxamic acids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Mechanism of Action : The compound likely exerts its anticancer effects by modulating gene expression through HDAC inhibition, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its potential anticancer and antimicrobial activities, the compound has been investigated for its anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers compared to controls.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is essential for assessing its therapeutic potential:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism, primarily through cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. The incorporation of a dimethoxyphenyl group in (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide enhances its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of oxazole compounds can disrupt bacterial cell wall synthesis. Preliminary tests suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
GPR139 Modulation
GPR139 is a G protein-coupled receptor implicated in various physiological processes. Compounds similar to this compound have been identified as modulators of GPR139 activity. This modulation can have therapeutic implications for treating metabolic disorders and mental health conditions. The specific interactions of this compound with GPR139 warrant further investigation into its pharmacodynamics and therapeutic potential .
Study 1: Anticancer Efficacy
In a controlled laboratory study, this compound was tested on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings. Histological analysis confirmed the induction of apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Oxazole vs. Triazole Derivatives
The compound in , (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, contains a 1,2,3-triazole ring. Triazoles are more electron-deficient due to their three nitrogen atoms compared to the oxazole’s single nitrogen and oxygen. This difference affects electronic properties and binding interactions. The nitro group on the triazole derivative’s phenyl ring (vs.
(b) Oxazole vs. Pyrimidine/Pyrazolo-pyrazine Derivatives
lists compounds such as (Z)-N'-hydroxy-1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide, which features a pyrimidine-dione core. The pyrazolo-pyrazine derivative in further highlights diversity in heterocyclic frameworks, which influence metabolic stability and target selectivity .
Substituent Analysis
(a) 3,4-Dimethoxyphenyl vs. Other Aromatic Groups
The target compound’s 3,4-dimethoxyphenyl group is shared with verapamil hydrochloride impurities (), such as Imp. B(EP) (2-(3,4-dimethoxyphenyl)-N-methylethanamine hydrochloride; CAS 13078-76-7). However, the ethylamine chain in Imp. B contrasts with the oxazole-imidamide system, leading to differences in lipophilicity (LogP) and hydrogen-bonding capacity. The methoxy groups enhance solubility in polar solvents compared to nitro- or chloro-substituted analogs .
(b) N'-Hydroxyethanimidamide vs. Alternative Functional Groups
The N'-hydroxyethanimidamide group is a key pharmacophore in hydroxamate-based inhibitors. includes analogs like (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (CAS 1160485-45-9), which replaces the oxazole with a pyrimidine-dione but retains the hydroxyimidamide moiety.
Structural and Property Comparison Table
| Compound Name (CAS No.) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,3-Oxazole | 3,4-Dimethoxyphenyl, N'-hydroxyimidamide | ~331.35 (estimated) | High polarity, potential HDAC inhibition |
| Imp. B(EP) Hydrochloride (13078-76-7) | Ethylamine | 3,4-Dimethoxyphenyl, methyl | 277.79 | Polar, verapamil-related impurity |
| (Z)-N'-Hydroxy-pyrimidine (1160485-45-9) | Pyrimidine-dione | Hydroxyethyl, dioxo | 242.20 | Chelating agent, moderate solubility |
| Triazole Derivative () | 1,2,3-Triazole | 4-Nitrophenyl, carbothioamide | ~385.40 (estimated) | Electron-deficient, low solubility |
Key Research Findings
Solubility: The 3,4-dimethoxyphenyl group increases water solubility relative to nonpolar substituents (e.g., Imp. G(EP): 3,4-dimethoxybenzaldehyde; CAS 120-14-9) . Biological Relevance: The N'-hydroxyimidamide group is critical for metal chelation, a feature shared with hydroxamic acid drugs like vorinostat .
Q & A
Q. What are the optimized synthetic pathways for (1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide?
Methodological Answer:
- Reagents and Conditions : Use a two-step synthesis:
- Step 1 : Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (potassium carbonate) at room temperature. Monitor reaction progress via thin-layer chromatography (TLC) .
- Step 2 : For advanced intermediates, employ reflux with pyridine and zeolite (Y-H) as catalysts at 150°C for 5 hours, followed by recrystallization from ethanol .
- Validation : Confirm purity via IR, NMR, and mass spectrometry, comparing theoretical and experimental molecular weights .
Q. How can structural characterization of this compound be performed to ensure accuracy?
Methodological Answer :
- Analytical Techniques :
- IR Spectroscopy : Identify key functional groups (e.g., oxazole ring, hydroxyimidamide) via characteristic absorption bands (e.g., C=N stretch at ~1600 cm⁻¹) .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to assign chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 3,4-dimethoxyphenyl group at δ 6.7–7.2 ppm) .
- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H]⁺) with theoretical values to validate synthesis .
Q. What methodologies are suitable for initial bioactivity screening (e.g., antiproliferative or hypoglycemic activity)?
Methodological Answer :
- In Vitro Assays :
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) over 48–72 hours. Include positive controls (e.g., doxorubicin) .
- Hypoglycemic Activity : Test in vitro α-glucosidase or α-amylase inhibition assays, comparing IC₅₀ values with acarbose as a reference .
Advanced Research Questions
Q. How should experimental designs for in vivo toxicity or efficacy studies be structured?
Methodological Answer :
- Animal Models : Use randomized block designs with split plots (e.g., Wistar albino mice grouped by weight/age). Administer compound orally (10–100 mg/kg) over 14–28 days .
- Endpoints : Monitor biochemical markers (e.g., blood glucose, liver/kidney function) and histopathology. Apply ANOVA or mixed-effects models to analyze dose-response relationships .
Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer :
Q. What theoretical frameworks guide mechanistic studies of this compound?
Methodological Answer :
Q. How are toxicity studies designed to assess long-term safety?
Methodological Answer :
Q. What methodologies assess environmental impact or biodegradation pathways?
Methodological Answer :
Q. How are reactive intermediates stabilized during synthesis?
Methodological Answer :
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or 3-ethoxy-4-methoxy) to assess hypoglycemic activity .
- Bioisosteric Replacement : Replace the oxazole ring with triazole or thiazole and compare IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
